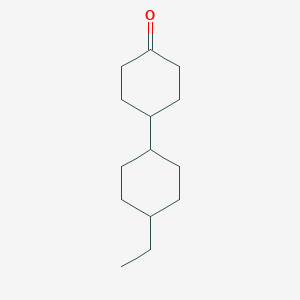

4-(4-Ethylcyclohexyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCIOWLZPJIEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450898, DTXSID101335281 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150763-13-6, 149975-97-3 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a plausible and robust synthetic pathway for 4-(4-Ethylcyclohexyl)cyclohexanone. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps. It delves into the mechanistic reasoning behind procedural choices, offers insights into potential challenges, and establishes a framework for reproducible, high-yield synthesis. The protocols described herein are built upon well-established, peer-reviewed chemical transformations, ensuring a self-validating and scientifically rigorous approach.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound, a molecule featuring a bicyclohexyl core, is most effectively approached through a convergent strategy. This involves the synthesis of two key cyclohexane-based precursors followed by their strategic coupling. The pathway detailed in this guide is designed to maximize regioselectivity and yield while minimizing the formation of complex isomeric mixtures that can complicate purification.

The chosen synthetic route is a three-stage process:

-

Synthesis of the Electrophile: Preparation of 4-ethylcyclohexyl bromide from 4-ethylphenol. This involves an initial hydrogenation of the aromatic ring followed by bromination of the resulting secondary alcohol.

-

Formation of the Nucleophile: Generation of a cyclohexanone-derived nucleophile, specifically a silyl enol ether, to control the site of alkylation.

-

Coupling and Deprotection: A Lewis acid-mediated alkylation reaction to couple the two cyclohexane rings, followed by the removal of the silyl protecting group to yield the target ketone.

The following diagram illustrates the logical flow of this synthetic strategy.

Caption: Logical workflow for the synthesis of this compound.

Part 1: Synthesis of the Electrophile, 4-Ethylcyclohexyl Bromide

The initial phase of the synthesis focuses on the preparation of a suitable alkylating agent, 4-ethylcyclohexyl bromide. This is accomplished in two high-yielding steps starting from the commercially available 4-ethylphenol.

Step 1.1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol

The conversion of the aromatic ring in 4-ethylphenol to a cyclohexane ring is achieved through catalytic hydrogenation. This reaction requires a catalyst that is effective for arene reduction without affecting the ethyl group. Rhodium on alumina is an excellent choice for this transformation, often providing high yields and stereoselectivity under relatively mild conditions.

Experimental Protocol: Hydrogenation of 4-Ethylphenol

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 4-ethylphenol (1.0 eq), ethanol as the solvent (approx. 0.2 M concentration), and 5% rhodium on alumina catalyst (1-2 mol%).

-

Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to approximately 100 psi.

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 70-80 °C.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 4-ethylcyclohexanol.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 4-ethylcyclohexanol.

| Parameter | Value |

| Starting Material | 4-Ethylphenol |

| Key Reagents | H₂, 5% Rh/Al₂O₃ |

| Solvent | Ethanol |

| Temperature | 70-80 °C |

| Pressure | ~100 psi |

| Typical Yield | >95% |

Step 1.2: Bromination of 4-Ethylcyclohexanol

The conversion of the secondary alcohol, 4-ethylcyclohexanol, to the corresponding bromide is a standard nucleophilic substitution reaction. Using phosphorus tribromide (PBr₃) is an effective method for this transformation, proceeding via an SN2 mechanism.

Experimental Protocol: Bromination of 4-Ethylcyclohexanol

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-ethylcyclohexanol (1.0 eq) and anhydrous diethyl ether. The flask is cooled in an ice bath to 0 °C.

-

Reagent Addition: Phosphorus tribromide (0.4 eq, to allow for the reaction of all three bromine atoms) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over ice water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude 4-ethylcyclohexyl bromide is purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 4-Ethylcyclohexanol |

| Key Reagent | Phosphorus Tribromide (PBr₃) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-90% |

Part 2: Synthesis of the Nucleophile, 1-(Trimethylsilyloxy)cyclohexene

To achieve regioselective alkylation at the α-carbon of cyclohexanone, it is advantageous to first convert it into a less basic and more manageable nucleophile. The formation of a silyl enol ether is a classic and highly effective strategy for this purpose.

Experimental Protocol: Formation of 1-(Trimethylsilyloxy)cyclohexene

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq). The flask is cooled to -78 °C (dry ice/acetone bath).

-

LDA Formation: n-Butyllithium (1.05 eq) is added dropwise to form lithium diisopropylamide (LDA). The solution is stirred at -78 °C for 30 minutes.

-

Enolate Formation: Cyclohexanone (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

-

Silyl Ether Trapping: Trimethylsilyl chloride (1.2 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted three times with pentane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation to yield pure 1-(trimethylsilyloxy)cyclohexene.

| Parameter | Value |

| Starting Material | Cyclohexanone |

| Key Reagents | LDA, Trimethylsilyl Chloride |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | >90% |

Part 3: Coupling and Final Product Formation

With both the electrophile and the nucleophile in hand, the final stage involves their coupling. A Lewis acid is employed to activate the alkyl bromide for reaction with the silyl enol ether.

Mukaiyama Aldol-type Alkylation

This key C-C bond-forming step is a variation of the Mukaiyama aldol reaction, where a silyl enol ether reacts with an electrophile in the presence of a Lewis acid. Titanium tetrachloride (TiCl₄) is a powerful Lewis acid suitable for activating alkyl halides in this context.

Caption: Reaction scheme for the Lewis acid-mediated coupling and deprotection.

Experimental Protocol:

-

Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C.

-

Lewis Acid Addition: Titanium tetrachloride (1.1 eq) is added slowly via syringe.

-

Reactant Addition: A solution of 4-ethylcyclohexyl bromide (1.0 eq) and 1-(trimethylsilyloxy)cyclohexene (1.2 eq) in anhydrous DCM is added dropwise to the cold Lewis acid solution.

-

Reaction: The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the consumption of the starting materials by TLC or GC.

-

Quenching and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step also facilitates the hydrolysis of the intermediate silyl ether.

-

Work-up: The mixture is allowed to warm to room temperature and then filtered through celite to remove titanium salts. The layers are separated, and the aqueous layer is extracted twice with DCM.

-

Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.

| Parameter | Value |

| Key Reactants | 4-Ethylcyclohexyl Bromide, 1-(Trimethylsilyloxy)cyclohexene |

| Lewis Acid | Titanium Tetrachloride (TiCl₄) |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C |

| Typical Yield | 60-75% |

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H NMR: To confirm the presence of the ethyl group, the cyclohexyl rings, and the protons alpha to the carbonyl.

-

¹³C NMR: To identify all unique carbon atoms, including the carbonyl carbon at ~210 ppm.

-

IR Spectroscopy: To detect the characteristic C=O stretch of the ketone at approximately 1715 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight of the final compound.

Safety and Handling

-

Hydrogenation: Should be performed in a dedicated high-pressure reactor by trained personnel. Rhodium catalysts are pyrophoric and should be handled under an inert atmosphere.

-

Phosphorus Tribromide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

-

Titanium Tetrachloride: A highly corrosive liquid that fumes in moist air, releasing HCl. Must be handled in a fume hood with appropriate PPE.

-

Solvents: Diethyl ether, THF, and DCM are flammable and volatile. All operations should be conducted in a well-ventilated fume hood.

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

- Gerrard, W. (1940). The reaction of phosphorus trichloride with oleyl alcohol and with castor oil. Journal of the Chemical Society (Resumed), 106, 741-744. [Link]

- House, H. O., Czuba, L. J., Gall, M., & Olmstead, H. D. (1969). Chemistry of carbanions. XVII. The alkylation of enolates from some cyclic ketones. The Journal of Organic Chemistry, 34(8), 2324-2336. [Link]

- Mukaiyama, T. (1982). The directed aldol reaction. Organic Reactions, 28, 203-331. [Link]

4-(4-Ethylcyclohexyl)cyclohexanone chemical properties

An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone: Properties, Synthesis, and Applications

Introduction

This compound is a significant organic intermediate, primarily recognized for its role as a foundational building block in the synthesis of advanced liquid crystal materials.[1][2] Its molecular architecture, featuring a rigid bicyclohexyl core combined with a polar ketone functional group, imparts the specific physicochemical properties essential for creating the mesomorphic phases utilized in liquid crystal displays (LCDs), optical films, and sensors.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic pathways, characteristic reactivity, and core applications, offering field-proven insights for researchers and professionals in materials science and drug development.

Chemical Identity and Physical Properties

The fundamental identity and physical characteristics of this compound are crucial for its application and handling. The molecule consists of two cyclohexane rings linked together, with one ring bearing an ethyl group and the other a ketone functionality. This structure provides a unique combination of rigidity and polarity.[1]

Table 1: Core Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | 4-(4-ethylcyclohexyl)cyclohexan-1-one | [3] |

| Synonyms | [4'-Ethyl-1,1'-bicyclohexyl]-4-one, 4'-Ethylbi(cyclohexan)-4-one | [3] |

| CAS Number | 150763-13-6 | [1] |

| Molecular Formula | C₁₄H₂₄O | [1][3] |

| Molecular Weight | 208.34 g/mol | [4] |

| Appearance | White crystalline solid | [3] |

| Density (Predicted) | 0.944 g/cm³ | [4] |

| Boiling Point (Predicted) | 299.4 ± 8.0 °C | [4] |

| Flash Point (Predicted) | 127.273 °C | [4] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives typically involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. This precursor is often generated through the catalytic hydrogenation of a substituted phenol.

General Synthetic Pathway

A prevalent industrial method involves a two-step process:

-

Catalytic Hydrogenation: The process starts with a 4-substituted phenol, which undergoes catalytic hydrogenation to produce the corresponding 4-substituted cyclohexanol.

-

Oxidation: The resulting cyclohexanol derivative is then oxidized to the target cyclohexanone. Modern, environmentally conscious methods favor clean oxidants like hydrogen peroxide or oxygen-containing gases, which yield water as the primary byproduct, minimizing waste and simplifying post-reaction work-up.[5][6] A patented method highlights the use of a catalyst system like sodium tungstate dihydrate and phosphotungstic acid with hydrogen peroxide for high-yield, green synthesis.[5]

The diagram below illustrates this common synthetic workflow.

Caption: General two-step synthesis of this compound.

Core Reactivity

The chemical utility of this compound is dominated by the reactivity of its ketone group. This functionality allows it to serve as a versatile intermediate for creating a diverse range of liquid crystal monomers.[1] Key reactions include:

-

Reduction: The carbonyl group can be reduced back to a secondary alcohol, which can be used in esterification reactions.

-

Condensation: It can undergo condensation reactions with compounds containing primary amine groups (diamines) to form imines, which can be incorporated into polymer backbones.[1]

-

Esterification (via reduction): Following reduction to the alcohol, it can be reacted with diacids or other bifunctional molecules to synthesize liquid crystal polymers. These polymers exhibit high mechanical strength and thermal stability, making them suitable for optical films.[1]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features | Rationale |

| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹. Multiple C-H stretching peaks at ~2850-2950 cm⁻¹. | The ketone carbonyl is the most prominent feature in the IR spectrum of cyclohexanones.[8] The aliphatic C-H stretches are characteristic of the saturated rings. |

| ¹³C NMR Spectroscopy | Carbonyl (C=O) signal at ~210 ppm. Multiple aliphatic signals between ~25-50 ppm. | The carbonyl carbon in a six-membered ring is highly deshielded and appears far downfield.[7] The remaining saturated carbons of the two rings will populate the aliphatic region. |

| ¹H NMR Spectroscopy | Complex multiplets in the aliphatic region (~1.0-2.5 ppm). A triplet and quartet characteristic of the ethyl group. | The numerous non-equivalent protons on the two cyclohexane rings will overlap, creating complex multiplets. The protons alpha to the carbonyl will be the most deshielded (~2.2-2.5 ppm).[7] The ethyl group will present a classic triplet for the -CH₃ and a quartet for the -CH₂-. |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 208. Characteristic fragmentation patterns involving cleavage of the ethyl group and alpha-cleavage next to the carbonyl. | The molecular ion peak corresponds to the molecular weight (208.34). Fragmentation will likely involve the loss of an ethyl radical (M-29) and other patterns typical for cyclic ketones. |

Applications in Material Science

The primary application of this compound is as a liquid crystal intermediate.[1][2] Its molecular structure is key to its function.

-

Rigid Core: The bicyclohexyl system provides the necessary structural rigidity, a fundamental requirement for molecules to form ordered liquid crystalline phases (mesophases).

-

Polar Group: The ketone group introduces a dipole moment, which is crucial for the material's response to an external electric field—the operating principle behind LCDs.[1]

-

Synthetic Versatility: As an intermediate, it can be chemically modified to generate a wide array of liquid crystal monomers. These monomers are then formulated into mixtures to fine-tune properties like optical anisotropy, thermal stability, and response time for specific display technologies.[1][2]

Caption: Role of this compound as a versatile LC intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, handling precautions can be established based on the known hazards of similar cyclic ketones like cyclohexanone and 4-ethylcyclohexanone.[9][10][11]

Protocol: Standard Laboratory Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][12]

-

Ignition Sources: Although it has a high predicted flash point, it should be treated as a combustible material. Keep away from open flames, sparks, and hot surfaces.[10][11] Use non-sparking tools and take measures to prevent electrostatic discharge.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

-

Spill & Disposal: In case of a spill, contain the material using an inert absorbent. Dispose of the compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound stands as a pivotal intermediate in the field of materials science, particularly for the liquid crystal industry. Its well-defined structure, comprising a rigid aliphatic core and a reactive polar ketone, provides the essential properties required for high-performance optical materials. A thorough understanding of its synthesis, reactivity, and predicted spectroscopic signature is fundamental for its effective use in the development of next-generation displays and photonic devices. Adherence to appropriate safety protocols, derived from analogous chemical structures, ensures its safe and effective application in research and industrial settings.

References

- Arborpharmchem. (n.d.). CAS.150763-13-6 this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- PrepChem.com. (n.d.). Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.

- Echemi. (n.d.). 150763-13-6, this compound Formula.

- Sigma-Aldrich. (n.d.). 4-Ethylcyclohexanone 97.

- The Good Scents Company. (n.d.). 4-ethyl cyclohexanone, 5441-51-0.

- ChemBK. (2024). Cyclohexanone, 4-ethyl-.

- Sigma-Aldrich. (2017). Safety Data Sheet - Cyclohexanone.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Ethylcyclohexanone.

- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Cyclohexanone.

- China Qingdao Hong Jin Chemical Co.,Ltd. (n.d.). This compound CAS 150763-13-6 99.5%.

- Sigma-Aldrich. (n.d.). 4-Ethylcyclohexanone 97%.

- ChemicalBook. (n.d.). 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum.

- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.

- Benchchem. (n.d.). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.

- Chemical Suppliers. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG.

- The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone, 92-68-2.

- PubChem. (n.d.). 4-Methylcyclohexanone.

- Kozioł, A., et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.

- CP Lab Safety. (n.d.). 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone, min 98%, 1 gram.

- ChemicalBook. (n.d.). 4-(4-Propylcyclohexyl)cyclohexanone synthesis.

- Wikipedia. (n.d.). Cyclohexanone.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.

- PubChem. (n.d.). 4-Ethylcyclohexanone.

- Stenutz. (n.d.). 4-ethylcyclohexanone.

- SpectraBase. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- - Optional[13C NMR] - Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone - IR Spectrum.

- Google Patents. (n.d.). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.

- Sigma-Aldrich. (n.d.). 4-CYCLOHEXYLCYCLOHEXANONE AldrichCPR.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclohexanone Factory - Cyclohexanone Price - HONGJIN CHEM [hongjinchem.com]

- 4. echemi.com [echemi.com]

- 5. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Cyclohexanone [webbook.nist.gov]

- 9. 4-Ethylcyclohexanone 97 5441-51-0 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. louisville.edu [louisville.edu]

4-(4-Ethylcyclohexyl)cyclohexanone CAS number 82431-75-0

An In-Depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone

Introduction

This compound, identified by CAS number 82431-75-0, is a significant chemical intermediate, particularly in the field of materials science. Its molecular architecture, featuring two interconnected cyclohexyl rings with a polar carbonyl group, provides a unique combination of a rigid structural backbone and a reactive functional site. This structure makes it an invaluable building block for the synthesis of advanced materials, most notably liquid crystals. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols.

Physicochemical and Structural Properties

The defining feature of this compound is its bicyclic structure. This imparts specific physical properties that are crucial for its application, particularly in liquid crystal formulations.

Chemical Structure:

Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 82431-75-0 | N/A |

| Molecular Formula | C₁₄H₂₄O | Derived |

| Molecular Weight | 208.34 g/mol | [1] |

| Exact Mass | 208.182715 g/mol | [1] |

| Density | 0.944 g/cm³ (estimated) | [1] |

| XLogP3 | 4.2 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 |[1] |

Note: Some properties are computed or estimated due to the compound's primary role as an intermediate, for which extensive experimental data is not always publicly available.

Synthesis Methodologies

The synthesis of this compound typically involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic chemistry emphasizes the use of environmentally benign reagents and processes to improve yield and reduce waste.

A prominent green chemistry approach involves the oxidation of the precursor alcohol using hydrogen peroxide, which is an ideal clean oxidant as its only byproduct is water.[2] Another common industrial route involves the catalytic hydrogenation of a 4-substituted phenol to produce the cyclohexanol derivative, which is then oxidized to the target cyclohexanone.[3]

A generalized green synthesis workflow for this compound.

Experimental Protocol: Green Oxidation Synthesis

This protocol is adapted from a patented method for synthesizing similar 4-(4'-n-alkyl cyclohexyl) cyclohexanones and represents a modern, environmentally conscious approach.[2]

Materials:

-

4-(4-Ethylcyclohexyl)cyclohexanol

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phosphotungstic acid

-

30% Hydrogen peroxide (H₂O₂)

-

N-Methylpyrrolidinone (NMP)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Preparation: In a reaction vessel, mix sodium tungstate dihydrate and phosphotungstic acid.

-

Oxidant Preparation: To the catalyst mixture, slowly add 30% hydrogen peroxide while stirring to create the active oxidant solution.

-

Reaction Setup: In a separate flask, dissolve 4-(4-Ethylcyclohexyl)cyclohexanol in N-methylpyrrolidinone.

-

Oxidation: Add the reactant solution to the prepared oxidant. Maintain the reaction under controlled temperature and continuous stirring until TLC or HPLC indicates the complete consumption of the starting alcohol.

-

Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any excess peroxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid via recrystallization from a suitable solvent (e.g., hexane) or silica gel chromatography to obtain pure this compound.

Applications in Research and Industry

The primary and most significant application of this compound is as a key intermediate in the synthesis of liquid crystal monomers.[4]

-

Liquid Crystal Materials: Its rigid bicyclohexyl core is a common structural motif in liquid crystal molecules. The ketone group provides a reactive handle for further chemical modification, such as reduction, condensation, or esterification, to generate a diverse library of liquid crystal monomers.[4] These monomers are then incorporated into liquid crystal mixtures to fine-tune critical properties like optical anisotropy, clearing point, and viscosity for display technologies.[4][5]

-

Polymer Synthesis: The compound can react with bifunctional molecules like diols or diamines to synthesize liquid crystal polymers. These advanced polymers combine the properties of liquid crystals with the mechanical strength and thermal stability of polymers, making them suitable for applications in optical films, flexible displays, and sensors.[4]

-

Pharmaceutical and Agrochemical Synthesis: While less common, the cyclohexanone moiety is a versatile scaffold in medicinal chemistry. Cyclohexanone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines, and agrochemicals like herbicides.[6][7][8] The unique structure of this compound makes it a potential building block for novel therapeutic agents.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Workflow for the analytical characterization of this compound.

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons on the two cyclohexyl rings and the ethyl group. The protons alpha to the carbonyl group would be the most deshielded among the ring protons.[9]

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon at a significantly downfield shift (approx. 190-220 ppm).[9] Other aliphatic carbons will appear in the upfield region (approx. 10-50 ppm).

-

IR Spectroscopy: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated cyclic ketone.[10]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight, confirming the compound's identity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is an effective method for assessing the purity of this compound and related compounds.[11][12]

Objective: To determine the purity of the synthesized product.

Instrumentation & Conditions:

-

Column: Reverse-phase C18 column (e.g., Newcrom R1).[11]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric or formic acid is often added in small concentrations (e.g., 0.1%) to improve peak shape.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm (as the ketone chromophore has low absorbance at higher wavelengths).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare the sample solution to be analyzed at a similar concentration.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety guidelines can be extrapolated from data on similar cyclohexanone compounds.[13][14][15] It should be handled as a potentially hazardous chemical.

Table 2: GHS Hazard and Precautionary Statements (Anticipated)

| Category | Statement | Code |

|---|---|---|

| Hazard | Flammable liquid and vapor. | H226 |

| Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | |

| Causes skin irritation. | H315 | |

| Causes serious eye damage. | H318 | |

| Precautionary | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | P210 |

| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | |

| Wash skin thoroughly after handling. | P264 | |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | P305 + P351 + P338 + P310 |

| | Store in a well-ventilated place. Keep cool. | P403 + P235 |

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Avoid contact with skin, eyes, and clothing.[16]

-

Keep away from sources of ignition, as cyclohexanone derivatives can be combustible liquids.[14]

-

Take precautionary measures against static discharge.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

First-Aid Measures:

-

Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[14]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[14]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[14]

References

- PrepChem.com. Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.

- The Good Scents Company. 4-ethyl cyclohexanone.

- SIELC Technologies. 4-Ethylcyclohexanone.

- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- SIELC Technologies. 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one.

- Chemical Suppliers. SAFETY DATA SHEET CYCLOHEXANONE LRG.

- PubChem. 4-Methylcyclohexanone.

- ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Google Patents. Cyclohexanone compounds, a process for preparing the cyclohexanone compounds, and a process for preparing silacyclohexane-based.

- Vertec BioSolvents. What is Cyclohexanone Used For?.

- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.

- The Good Scents Company. 4-cyclohexyl cyclohexanone.

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Liquid Crystal Materials: The Role of this compound.

- SpectraBase. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- - Optional[13C NMR].

- EapearlChem. Cyclohexanone - Essential Intermediate for Nylon Production.

- PubChem. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.

- Alpha Chemical Co. Revealing Cyclohexanone: Properties, Uses, and Benefits.

- National Institute of Standards and Technology. Cyclohexanone - the NIST WebBook.

Sources

- 1. echemi.com [echemi.com]

- 2. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 7. alphachem.biz [alphachem.biz]

- 8. labproinc.com [labproinc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclohexanone [webbook.nist.gov]

- 11. 4-Ethylcyclohexanone | SIELC Technologies [sielc.com]

- 12. 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one | SIELC Technologies [sielc.com]

- 13. louisville.edu [louisville.edu]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(4-Ethylcyclohexyl)cyclohexanone, a key intermediate in the fields of materials science and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, analytical characterization, and potential applications, with a focus on the scientific rationale behind the described protocols.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule characterized by a bicyclohexyl core structure, with one ring bearing a ketone functional group and the other an ethyl substituent. This unique arrangement of a rigid saturated bicyclic system with a polar ketone and a nonpolar alkyl group imparts specific physicochemical properties that make it a valuable building block in several advanced applications. Its molecular structure allows for a range of chemical modifications, rendering it a versatile intermediate in the synthesis of more complex molecules.

The primary application of this compound is as a liquid crystal intermediate.[1][2] The rigid bicyclohexyl core contributes to the formation of mesophases, a state of matter between liquid and solid, which is essential for the functioning of liquid crystal displays (LCDs).[2] The ethyl group and the ketone's dipole moment influence the dielectric anisotropy and other crucial electro-optical properties of the final liquid crystal mixture. Furthermore, the cyclohexanone moiety serves as a synthetic handle for the introduction of other functional groups, enabling the fine-tuning of the molecule's properties for specific applications in materials science and potentially in the pharmaceutical industry.[3][4][5]

Synthesis of this compound: A Green Chemistry Approach

The synthesis of 4-(4-n-alkylcyclohexyl)cyclohexanones can be achieved through the oxidation of the corresponding alcohol, 4-(4-n-alkylcyclohexyl)cyclohexanol. Traditional oxidation methods often employ stoichiometric amounts of hazardous and environmentally unfriendly reagents. A more sustainable and efficient approach utilizes a catalytic system with a clean oxidant like hydrogen peroxide.[6] The byproduct of this reaction is water, making it an excellent example of green chemistry.[6]

Experimental Protocol: Green Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol

This protocol is adapted from a general method for the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanones.[6]

Materials:

-

4-(4-Ethylcyclohexyl)cyclohexanol

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phosphotungstic acid (H₃PW₁₂O₄₀)

-

30% Hydrogen peroxide (H₂O₂)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a round-bottom flask, combine sodium tungstate dihydrate and phosphotungstic acid.

-

Oxidant Formation: To the catalyst mixture, slowly add 30% hydrogen peroxide with stirring. The solution will change color, indicating the formation of the active oxidant species.

-

Reaction Setup: To the prepared oxidant solution, add 4-(4-Ethylcyclohexyl)cyclohexanol and N-Methyl-2-pyrrolidone as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of sodium tungstate and phosphotungstic acid forms a highly efficient catalyst for the peroxide-mediated oxidation of alcohols.

-

Hydrogen Peroxide: This is an inexpensive and environmentally benign oxidant, with water as its only byproduct.[6]

-

N-Methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction. It can also be recovered and reused.[6]

Caption: Green synthesis workflow for this compound.

Analytical Characterization: A Predictive Approach

Predicted Analytical Profile

| Technique | Expected Observations for this compound | Reference Data for 4-Ethylcyclohexanone |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the cyclohexyl and ethyl protons. The protons alpha to the carbonyl group will be deshielded and appear further downfield. | For 4-ethylcyclohexanone, characteristic signals are observed at δ 2.38-2.30 (m), 2.065 (m), 1.636 (m), 1.38 (m), 1.359 (m), and 0.952 (t) ppm.[7] |

| ¹³C NMR | The carbonyl carbon will show a characteristic peak in the downfield region (δ > 200 ppm). Multiple signals in the aliphatic region (δ 10-50 ppm) will correspond to the carbons of the two cyclohexyl rings and the ethyl group. | For 4-ethylcyclohexanone, signals appear around δ 212, 41, 35, 29, and 11 ppm.[8] |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 208. Fragmentation will likely involve the loss of the ethyl group and cleavage of the cyclohexyl rings. | For 4-ethylcyclohexanone, the molecular ion peak is at m/z 126.[9] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-2960 cm⁻¹ region.[10][11] | 4-Ethylcyclohexanone shows a strong C=O stretch.[12][13] |

Key Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:

-

Rationale: GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is ideal for assessing the purity of the synthesized this compound and confirming its molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS).

-

Use a temperature program that starts at a low temperature to resolve solvent and light impurities, and then ramps up to elute the target compound.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the precise molecular structure of an organic compound. They provide detailed information about the chemical environment of each hydrogen and carbon atom.

-

Protocol:

-

Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

-

3. Infrared (IR) Spectroscopy for Functional Group Identification:

-

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in a molecule. In this case, it is used to verify the presence of the ketone carbonyl group.

-

Protocol:

-

The sample can be analyzed as a neat liquid film between two salt plates (NaCl or KBr) or as a solution in a suitable solvent.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic strong absorption band of the C=O stretch to confirm the successful oxidation of the alcohol to the ketone.

-

Caption: Self-validating analytical workflow for this compound.

Applications in Research and Development

1. Liquid Crystal Materials:

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials.[1][2][14] Its rigid core structure is a desirable feature for creating molecules that can form the ordered, yet fluid, mesophases required for LCDs and other electro-optical devices.[2][15] The ketone functionality allows for its incorporation into larger liquid crystal molecules through various chemical reactions, enabling the precise tuning of properties such as:

-

Clearing Point: The temperature at which the material transitions from the liquid crystal phase to an isotropic liquid.

-

Viscosity: Affects the switching speed of the display.

-

Dielectric Anisotropy: The difference in permittivity parallel and perpendicular to the director of the liquid crystal, which is crucial for the response to an electric field.

2. Drug Discovery and Development:

While less documented than its role in materials science, the 4-(4-alkylcyclohexyl)cyclohexanone scaffold holds potential in medicinal chemistry. The cyclohexyl and bicyclohexyl motifs are present in a number of biologically active compounds. These rigid, lipophilic groups can effectively probe hydrophobic pockets in target proteins. The ketone group can act as a hydrogen bond acceptor or be further functionalized to introduce other pharmacophoric features. The use of similar substituted cyclohexanones as intermediates in the synthesis of pharmaceuticals suggests that this compound could be a valuable starting material for the development of novel therapeutic agents.[3][4]

Safety and Handling

Based on the safety data for the closely related 4-ethylcyclohexanone, this compound should be handled with appropriate care in a well-ventilated laboratory. It is expected to be a combustible liquid and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in the development of advanced materials, particularly liquid crystals. Its synthesis can be achieved through environmentally friendly methods, and its structure can be reliably characterized using standard analytical techniques. As research in materials science and drug discovery continues to evolve, the utility of such well-defined molecular building blocks will undoubtedly expand, opening up new avenues for innovation.

References

- Arborpharm. (n.d.). CAS.150763-13-6 this compound.

- PrepChem. (n.d.). Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound.

- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- NIST. (n.d.). Cyclohexanone, 4-ethyl-.

- The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.

- NIST. (n.d.). Cyclohexanone, 4-ethyl-.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methylcyclohexanone: A Key Intermediate for Pharmaceutical Synthesis and Research.

- Kozioł, A., et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate.

- University of Calgary. (n.d.). C-13 NMR Spectrum.

- Techiescientist. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.

- NIST. (n.d.). Cyclohexanone, 4-ethyl-.

- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.

- BMRB. (n.d.). bmse000405 Cyclohexanone at BMRB.

- Ligs. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.

- Alpha Chemical Co. (2023, May 19). Revealing Cyclohexanone: Properties, Uses, and Benefits.

- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 7. 4-Ethylcyclohexanone(5441-51-0) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum [chemicalbook.com]

- 9. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 12. 4-Ethylcyclohexanone(5441-51-0) IR Spectrum [m.chemicalbook.com]

- 13. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 14. Cyclohexanone Factory - Cyclohexanone Price - HONGJIN CHEM [hongjinchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-(4-Ethylcyclohexyl)cyclohexanone spectral data

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Ethylcyclohexyl)cyclohexanone

Foreword for the Scientific Community

The structural elucidation of molecular entities forms the bedrock of chemical research and development. For professionals in fields ranging from materials science to drug discovery, the ability to unequivocally determine a compound's structure is paramount. This guide is crafted for the discerning researcher and scientist, offering a deep dive into the spectroscopic characterization of this compound. While this specific molecule serves as our focal point, the principles and methodologies discussed herein are broadly applicable to the analysis of substituted alicyclic compounds.

Introduction to this compound

This compound is a disubstituted alicyclic ketone. Its structure, featuring two interconnected cyclohexane rings, makes it a molecule of interest in materials science, particularly as an intermediate in the synthesis of liquid crystal materials.[1] The physical and chemical properties of such molecules are intrinsically linked to their three-dimensional structure, including the relative orientation (cis or trans) of the substituents on the cyclohexane rings.

Spectroscopic analysis is the cornerstone of confirming the identity, purity, and stereochemistry of synthesized compounds like this compound. A multi-technique approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization.

Molecular Structure Diagram

The structure of this compound presents conformational complexities, primarily the chair conformations of the cyclohexane rings and the potential for cis/trans isomerism at the 1,4-positions of both rings.

Caption: Molecular graph of this compound.

Spectroscopic Analysis: A Foundational Case Study of 4-Ethylcyclohexanone

To build our understanding, we will first dissect the spectral data of 4-Ethylcyclohexanone (CAS 5441-51-0), a simpler analog.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key feature in the spectrum of any cyclohexanone is the carbonyl (C=O) stretch.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2960-2850 | Strong | C-H (sp³) Stretch |

| ~1715 | Strong, Sharp | C=O (Ketone) Stretch |

| ~1450 | Medium | C-H Bend (CH₂) |

Source: Predicted based on typical values for cyclohexanones.[3]

Expert Interpretation: The most diagnostic peak is the strong, sharp absorption around 1715 cm⁻¹. This is characteristic of a saturated cyclic ketone.[3] Its position indicates that the carbonyl group is not in conjugation with any double bonds or aromatic rings. The strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the cyclohexane ring and the ethyl group.

Extrapolation to this compound: The IR spectrum of the target molecule is expected to be very similar. The defining C=O stretch will remain at approximately 1715 cm⁻¹. The primary difference will be an increase in the intensity and complexity of the C-H stretching and bending regions (~2960-2850 cm⁻¹ and ~1450 cm⁻¹) due to the addition of the second cyclohexane ring, which significantly increases the number of C-H bonds.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment, connectivity, and stereochemistry of hydrogen atoms.

Spectral Data for 4-Ethylcyclohexanone:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.38 - 2.30 | Multiplet | 4H | Protons α to C=O (H2, H6) |

| 2.07 | Multiplet | 2H | Protons on C3, C5 (axial) |

| 1.64 | Multiplet | 1H | Proton on C4 |

| 1.38 - 1.36 | Multiplet | 2H | Protons on C3, C5 (equatorial) |

| 1.36 | Quartet | 2H | -CH₂- of ethyl group |

| 0.95 | Triplet | 3H | -CH₃ of ethyl group |

Source: ChemicalBook.[4]

Expert Interpretation: The protons adjacent (alpha) to the electron-withdrawing carbonyl group (H2, H6) are the most deshielded and appear furthest downfield (2.30-2.38 ppm).[5][6] The complexity of the signals in the 1.3-2.1 ppm range is due to the rigid chair conformation of the cyclohexane ring, which leads to distinct signals for axial and equatorial protons and complex spin-spin coupling patterns. The signals for the ethyl group are classic: a quartet for the -CH₂- group coupled to the -CH₃ group, and a triplet for the -CH₃ group coupled to the -CH₂- group.

Extrapolation to this compound: The ¹H NMR spectrum of the target molecule will be significantly more complex.

-

α-Protons: The protons alpha to the carbonyl will remain in a similar region (~2.3-2.4 ppm).

-

Ring Protons: The spectrum will contain a large, overlapping region of multiplets between approximately 0.8 and 2.1 ppm, corresponding to the 20 other protons on the two cyclohexane rings. Differentiating these signals without advanced 2D NMR techniques (like COSY and HSQC) would be extremely difficult.

-

Ethyl Group: The characteristic quartet and triplet of the ethyl group will still be present, though their exact chemical shifts may be slightly altered by the larger molecular structure.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Spectral Data for 4-Ethylcyclohexanone:

| Chemical Shift (δ, ppm) | Assignment |

| 212.0 | C=O (C1) |

| 41.3 | Cα to C=O (C2, C6) |

| 38.8 | C4 |

| 34.6 | Cβ to C=O (C3, C5) |

| 28.9 | -CH₂- of ethyl group |

| 11.4 | -CH₃ of ethyl group |

Source: Adapted from similar cyclohexanones.[7][8][9]

Expert Interpretation: The carbonyl carbon is the most deshielded carbon and appears significantly downfield at ~212 ppm, which is highly diagnostic for a ketone.[9][10] The other sp³ carbons of the ring and the ethyl group appear in the upfield region (10-50 ppm). The symmetry of the molecule results in fewer signals than the total number of carbons (e.g., C2 and C6 are equivalent).

Extrapolation to this compound:

-

Carbonyl Carbon: The C=O signal will remain around 211-212 ppm.

-

Aliphatic Carbons: The number of signals in the aliphatic region (10-50 ppm) will increase significantly. We would expect to see approximately 7-8 distinct signals in this region, corresponding to the carbons of both rings and the ethyl group, depending on the symmetry of the dominant isomer (cis or trans). The carbons directly attached to the other ring (C4 and C1') will be shifted relative to their positions in the simpler analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Data for 4-Ethylcyclohexanone:

| m/z | Relative Intensity | Assignment |

| 126 | 42% | Molecular Ion [M]⁺ |

| 97 | 50% | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 82 | 11% | |

| 70 | 34% | |

| 55 | 100% | Base Peak |

Source: NIST Chemistry WebBook.[11]

Expert Interpretation: The molecular ion peak at m/z 126 confirms the molecular weight of 4-ethylcyclohexanone. A prominent fragmentation pathway for 4-substituted cyclohexanones is the loss of the substituent at the C4 position. The peak at m/z 97, corresponding to the loss of an ethyl radical (mass 29), is consistent with this pathway. The base peak at m/z 55 is a common fragment for cyclohexanones, arising from characteristic ring cleavage mechanisms.[12]

Extrapolation to this compound:

-

Molecular Ion: The molecular weight of C₁₄H₂₄O is 208.34 g/mol . We would expect to see a molecular ion peak [M]⁺ at m/z 208 .

-

Fragmentation: The most likely initial fragmentation would be the cleavage of the bond between the two cyclohexane rings, leading to fragments with m/z corresponding to the individual ring structures. Another significant fragmentation would be the loss of the ethyl group from the second ring, resulting in a peak at m/z 179 ([M - C₂H₅]⁺).

Standardized Experimental Protocols

The acquisition of high-quality spectral data requires meticulous adherence to established protocols. The following are generalized, best-practice methodologies representative of those used in a modern analytical laboratory.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic sample analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard like tetramethylsilane (TMS).

-

Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tuning and Shimming: Allow the sample to equilibrate to the probe temperature. Tune and match the probe for the appropriate nuclei (¹H and ¹³C) and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Fourier transform the raw Free Induction Decay (FID) data. Apply phase correction and baseline correction to the resulting spectra. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

Protocol for FT-IR Data Acquisition (ATR)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol for Mass Spectrometry Data Acquisition (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Calibration: Calibrate the mass analyzer using a known calibration compound appropriate for the desired mass range.

-

Sample Introduction: Introduce the sample into the instrument. For a gas chromatography-mass spectrometry (GC-MS) setup, the sample is injected into the GC, which separates components before they enter the MS. For direct infusion, the sample is introduced directly into the ion source.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV for Electron Ionization, EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The comprehensive structural elucidation of this compound is a task that relies on the synergistic application of multiple spectroscopic techniques. While a complete public dataset for this specific molecule is elusive, a rigorous analysis is achievable through a foundational understanding of its analogs, like 4-Ethylcyclohexanone, combined with the predictive power of established spectroscopic principles. The characteristic C=O stretch in the IR, the highly deshielded carbonyl carbon in the ¹³C NMR, the molecular ion peak in the mass spectrum, and the complex aliphatic signals in the ¹H NMR together form a unique spectral fingerprint. This guide provides the analytical framework and procedural knowledge necessary for researchers to confidently characterize this molecule and other complex alicyclic structures, ensuring scientific integrity and advancing the development of novel materials and medicines.

References

- Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic Structure Analysis (2nd ed.). Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Google Patents. (2009). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- NIST. (n.d.). Cyclohexanone, 4-ethyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Mass spectrum of Cyclohexanone, 4-ethyl-. In NIST Chemistry WebBook.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.

- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.

- Course Hero. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.

Sources

- 1. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 2. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 4. 4-Ethylcyclohexanone(5441-51-0) 1H NMR [m.chemicalbook.com]

- 5. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Ethylcyclohexanone(5441-51-0) 13C NMR [m.chemicalbook.com]

- 8. C-13 NMR Spectrum [acadiau.ca]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 11. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 12. massbank.eu [massbank.eu]

4-(4-Ethylcyclohexyl)cyclohexanone NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 4-(4-Ethylcyclohexyl)cyclohexanone

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation Imperative

This compound is a disubstituted bicyclic ketone with significant stereochemical and conformational complexity. Its structure is foundational to various fields, potentially including liquid crystal synthesis and pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the unambiguous structural confirmation, stereochemical assignment, and purity assessment of this molecule. The overlapping signals from the two saturated cyclohexane rings present a classic challenge that necessitates a multi-dimensional NMR approach for a complete and accurate assignment.

This guide provides a comprehensive framework for the complete NMR analysis of this compound. We will delve into the predictive analysis of its ¹H and ¹³C NMR spectra, outline advanced 2D NMR strategies for unambiguous signal assignment, provide detailed experimental protocols, and discuss the interpretation of spectral data to determine stereochemistry. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated methodology for the characterization of complex alicyclic compounds.

Part 1: Predictive ¹H and ¹³C NMR Spectral Analysis

A predictive analysis, grounded in the principles of chemical shifts and spin-spin coupling, is the first step in approaching the NMR spectrum of a novel or uncharacterized compound. The analysis must consider the potential for both cis and trans isomers, which will exhibit distinct spectral features.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the large number of chemically similar protons in the two cyclohexane rings. The key to interpretation lies in dissecting the molecule into its constituent spin systems.

-

Cyclohexanone Ring Protons: The protons alpha to the carbonyl group (positions 2 and 6) will be the most deshielded of the ring protons, typically appearing in the range of δ 2.0-2.5 ppm. The protons at positions 3 and 5 will be adjacent to these, and the methine proton at position 4 will be further shifted downfield due to its tertiary nature.

-

Ethylcyclohexyl Ring Protons: The protons on this ring will have chemical shifts characteristic of a substituted cyclohexane, generally in the range of δ 1.0-2.0 ppm. The methine proton at the point of attachment to the other ring (position 1') will be a key diagnostic signal.

-

Ethyl Group Protons: The ethyl group will present a classic quartet (CH₂) and triplet (CH₃) pattern, with the quartet deshielded by its proximity to the cyclohexane ring.

The stereochemical relationship between the two rings (cis vs. trans) will significantly influence the chemical shifts, particularly of the methine protons at C4 and C1'. In the trans isomer, where both substituents on a ring can be in equatorial positions, the methine protons are typically axial and appear at a higher field (more shielded) with large axial-axial coupling constants. In the cis isomer, one substituent must be axial, leading to a different set of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2, H-6 (α to C=O) | 2.20 - 2.50 | Multiplet | Protons on the cyclohexanone ring adjacent to the carbonyl group. |

| H-3, H-5 | 1.80 - 2.10 | Multiplet | Protons on the cyclohexanone ring. |

| H-4 (methine) | 1.50 - 2.00 | Multiplet | Chemical shift is highly dependent on stereochemistry (axial vs. equatorial). |

| H-1' (methine) | 1.30 - 1.80 | Multiplet | Chemical shift is highly dependent on stereochemistry. |

| Ethylcyclohexyl CH₂ | 1.00 - 1.90 | Multiplet | Significant signal overlap is expected in this region. |

| Ethyl CH₂ | ~1.40 | Quartet (q) | Coupled to the methyl protons. |

| Ethyl CH₃ | ~0.90 | Triplet (t) | Coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be simpler in terms of signal overlap but equally informative. The number of unique carbon signals will confirm the overall symmetry of the molecule.

-

Carbonyl Carbon: The most deshielded signal in the spectrum, typically appearing above δ 200 ppm.

-

Substituted Carbons: The methine carbons of the cyclohexane rings (C4 and C1') will be in the δ 40-50 ppm range.

-

Unsubstituted Ring Carbons: The methylene carbons of the two rings will appear in the δ 25-40 ppm range.

-

Ethyl Group Carbons: The CH₂ and CH₃ carbons will be the most shielded signals in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C-1) | 210 - 215 | Carbonyl carbon, highly deshielded. |

| C-4 (methine) | 45 - 55 | Substituted carbon on the cyclohexanone ring. |

| C-1' (methine) | 40 - 50 | Substituted carbon on the ethylcyclohexyl ring. |

| C-2, C-6 | 40 - 45 | Carbons alpha to the carbonyl group. |

| C-3, C-5 | 28 - 35 | Methylene carbons on the cyclohexanone ring. |

| Ethylcyclohexyl CH₂ | 25 - 40 | Multiple overlapping signals expected. |

| Ethyl CH₂ | ~28 | Methylene carbon of the ethyl group. |

| Ethyl CH₃ | ~11 | Methyl carbon of the ethyl group. |

Part 2: Advanced 2D NMR for Unambiguous Assignment

Due to the extensive signal overlap in the ¹H NMR spectrum, 2D NMR experiments are not just beneficial; they are essential for a complete and validated structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It will be crucial for tracing the connectivity of protons around each cyclohexane ring and within the ethyl group. For example, the H-4 methine proton should show a correlation to the H-3/H-5 protons and the H-1' methine proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It is the most effective way to assign the carbon signals based on the more easily differentiated proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the different fragments of the molecule. For instance, correlations from the H-2/H-6 protons to the carbonyl carbon (C-1) would confirm their position alpha to the ketone.

Logical Workflow for 2D NMR-Based Structural Elucidation

The following diagram illustrates a self-validating workflow for assigning the structure using a suite of 2D NMR experiments.

Caption: Workflow for 2D NMR-based structural elucidation.

Part 3: Experimental Protocol

Adherence to a standardized protocol is critical for reproducibility and data quality.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be optimized as needed.

Table 3: Standard NMR Acquisition Parameters

| Experiment | Key Parameter | Recommended Value | Rationale |

| ¹H NMR | Spectral Width | 12 - 16 ppm | To cover the full range of expected proton signals. |

| Number of Scans | 16 - 64 | To achieve adequate signal-to-noise. | |

| Relaxation Delay (d1) | 1 - 2 s | Allows for sufficient relaxation of protons between pulses. | |

| ¹³C NMR | Spectral Width | 240 - 250 ppm | To cover the full range, including the carbonyl carbon. |

| Number of Scans | 1024 - 4096 | The ¹³C nucleus has low natural abundance, requiring more scans. | |

| Relaxation Delay (d1) | 2 - 5 s | Longer delay ensures quantitative accuracy, especially for quaternary carbons. | |

| COSY | Data Points (F2, F1) | 2048, 256 | Balances resolution and experiment time. |

| Number of Scans | 2 - 4 | Typically sufficient for this experiment. | |

| HSQC | Spectral Width (F1) | ~220 ppm | Set to cover the expected ¹³C chemical shift range. |

| Number of Scans | 4 - 8 | To achieve good correlation signals. | |

| HMBC | HMBC Delay | 60 - 100 ms | Optimized for 2-3 bond correlations (J ≈ 8-10 Hz). |

| Number of Scans | 8 - 16 | Requires more scans than HSQC to detect weaker, long-range correlations. |

Experimental Workflow Diagram

Caption: Standard experimental workflow for NMR analysis.

Part 4: Data Interpretation and Stereochemical Analysis

The final and most critical step is the integrated analysis of all acquired data to confirm the molecular structure and assign the stereochemistry.

Confirming the Carbon Skeleton

The combination of ¹³C, HSQC, and HMBC data provides a powerful, self-validating system for confirming the carbon skeleton.

-

HSQC: Assigns all protonated carbons.

-